An In-depth Technical Guide to 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid and its Analogs: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid and its Analogs: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide focuses on a specific, yet representative member of this class: 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid . While a dedicated CAS (Chemical Abstracts Service) number for this precise molecule is not readily found in major chemical databases, its structural motifs are present in numerous patented and researched compounds. This suggests its significance lies more in the broader context of structure-activity relationship (SAR) studies rather than as a standalone commercial product.
This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, drawing upon established methodologies for structurally related compounds. We will delve into the rationale behind synthetic strategies and analytical techniques, offering insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Physicochemical Properties and Structural Elucidation
While experimental data for the title compound is scarce, we can predict its key physicochemical properties based on its constituent functional groups. These predicted values are crucial for designing experimental protocols, such as determining appropriate solvent systems for synthesis and biological assays.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₁₀ClNO₄S | PubChem[1] |
| Molecular Weight | 311.74 g/mol | PubChem[1] |
| XlogP (Predicted) | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | General chemical principles |
Structural confirmation of newly synthesized 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid would rely on a combination of standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on both phenyl rings, as well as a downfield signal for the carboxylic acid proton and the N-H proton of the sulfonamide. ¹³C NMR would provide signals for each unique carbon atom in the molecule.
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Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.
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Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthetic Pathways: A Rational Approach
The synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid can be logically designed based on well-established reactions for analogous compounds. A plausible and efficient synthetic route is outlined below.
Workflow for the Synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid
Caption: Synthetic workflow for 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Carboxybenzenesulfonyl chloride
This step involves the chlorosulfonation of 3-carboxybenzoic acid. This reaction is analogous to the chlorosulfonation of 4-chlorobenzoic acid as described in patents for the synthesis of related sulfamoylbenzoic acids.[2]
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagents: Carefully add 3-carboxybenzoic acid to an excess of chlorosulfonic acid at 0 °C.
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Reaction Conditions: Slowly warm the mixture to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).
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Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 3-carboxybenzenesulfonyl chloride, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid
This step involves the reaction of the sulfonyl chloride intermediate with 4-chloroaniline to form the sulfonamide linkage.
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Reaction Setup: In a round-bottom flask, dissolve 3-carboxybenzenesulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.
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Reagents: Cool the solution to 0 °C and add 4-chloroaniline dropwise.
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Reaction Conditions: Allow the reaction to stir at room temperature overnight.
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Work-up: Acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.
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Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid.
Therapeutic Relevance and Applications in Drug Discovery
While specific biological data for 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is not widely published, the broader class of sulfamoylbenzoic acid derivatives has been extensively explored in drug discovery, with several compounds reaching the market.
Potential Therapeutic Targets
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Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes. Inhibition of CAs is a validated strategy for the treatment of glaucoma, edema, and certain types of cancer. Structurally related compounds have shown significant CA inhibitory activity.
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Diuretic Activity: The sulfamoylbenzoic acid scaffold is a key feature of loop diuretics, such as furosemide. These drugs act on the kidneys to increase urine output and are used to treat hypertension and edema.
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Kinase Inhibition: More recently, sulfamoylbenzoic acid derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.
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Antimicrobial and Antiviral Agents: Some sulfonamide-containing compounds have demonstrated broad-spectrum antimicrobial and antiviral activities.
Illustrative Signaling Pathway: Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism of action for a carbonic anhydrase inhibitor.
Caption: Inhibition of carbonic anhydrase by a sulfamoylbenzoic acid derivative.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To evaluate the potential of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid as a carbonic anhydrase inhibitor, a standard in vitro assay can be employed.
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Materials:
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Purified human carbonic anhydrase II (hCA II)
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p-Nitrophenyl acetate (pNPA) as the substrate
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Test compound (3-[(4-Chlorophenyl)sulfamoyl]benzoic acid) dissolved in DMSO
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Tris-HCl buffer (pH 7.4)
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96-well microplate reader
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Procedure:
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Prepare a series of dilutions of the test compound in Tris-HCl buffer.
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In a 96-well plate, add the hCA II enzyme solution to each well.
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Add the test compound dilutions to the respective wells and incubate for a pre-determined time at room temperature.
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Initiate the enzymatic reaction by adding the pNPA substrate to all wells.
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Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time using a microplate reader.
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Calculate the percentage of inhibition for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Conclusion and Future Perspectives
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid represents a valuable chemical entity within the broader class of sulfamoylbenzoic acids. While specific data for this compound is limited, its structural features suggest significant potential for development as a therapeutic agent, particularly as a carbonic anhydrase inhibitor or a diuretic. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Future research in this area could focus on synthesizing a library of analogs to explore structure-activity relationships and to identify compounds with enhanced potency and selectivity for specific therapeutic targets.
References
- Hoelle, M. L. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent No. 3,203,987. Washington, DC: U.S.
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PubChem. (n.d.). 3-[(4-chlorophenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-chlorophenyl_sulfamoyl_benzoic-acid]([Link]
